2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline
Description
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative characterized by a fluorine atom at the ortho-position (C2) and a trifluoroethoxy group (-OCH₂CF₃) at the para-position (C6) relative to the amine group. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing effects of fluorine and trifluoroethoxy groups, which enhance metabolic stability and modulate electronic properties .
Properties
Molecular Formula |
C8H7F4NO |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-fluoro-6-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
FKCJAKSNVRXXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: The fluorine and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline or quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
Structural Analogues
2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline
- Molecular Formula: C₉H₈F₅NO
- Molecular Weight : 241.158 g/mol
- Key Features : Replaces the trifluoroethoxy group with a difluoroethoxy (-OCH₂CF₂) group and introduces a trifluoromethyl (-CF₃) substituent at C4.
- This compound’s higher molecular weight (241 vs. ~209 g/mol for 2-Fluoro-6-trifluoroethoxyaniline) may influence solubility and bioavailability .
3-(2,2,2-Trifluoroethoxy)aniline
- CAS No.: 123207-61-4
- Key Features : The trifluoroethoxy group is at the meta-position (C3) instead of C5.
- Comparison: Positional isomerism alters electronic distribution.
2-Methoxy-5-(trifluoromethyl)aniline
- Molecular Formula: C₈H₈F₃NO
- Key Features : Methoxy (-OCH₃) at C2 and trifluoromethyl (-CF₃) at C4.
- Comparison : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluoro and trifluoroethoxy groups in the target compound. This difference could lead to divergent reactivity in electrophilic substitution reactions .
Physicochemical Properties
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Substituents (Position) | Rf Value (CH₂Cl₂/MeOH 98:2) | Key NMR Shifts (¹H/³¹P) |
|---|---|---|---|---|
| 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline* | ~209 (estimated) | F (C2), -OCH₂CF₃ (C6) | N/A | N/A |
| 2-Fluoroacetanilide (C₈H₇FN₂O₃) | 198.15 | Acetamide (C2), F (C6) | 0.65 | δ 8.0–6.5 (aromatic H) |
| 2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline | 241.158 | -OCH₂CF₂ (C2), -CF₃ (C6) | N/A | N/A |
| 2-Methoxy-5-(trifluoromethyl)aniline | 205.15 | -OCH₃ (C2), -CF₃ (C5) | N/A | N/A |
*Data inferred from analogs. For example, 2-Fluoroacetanilide’s Rf value (0.65) suggests moderate polarity, which may correlate with the target compound’s solubility in organic solvents .
Biological Activity
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties, characterized by a fluorine atom and a trifluoroethoxy group, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.14 g/mol. The compound features a fluorine atom at the 2-position and a trifluoroethoxy group at the 6-position of the aniline ring, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of fluorinated compounds like this compound often involves their ability to form reactive intermediates through metabolic processes. The trifluoroethoxy group can increase the compound's membrane permeability, facilitating interactions with cellular components. However, specific mechanisms for this compound remain under-researched.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Fluorinated anilines have been studied for their antimicrobial properties. The introduction of fluorine atoms can enhance the potency against certain pathogens due to increased lipophilicity.
- Anticancer Potential : Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cell signaling pathways or inducing apoptosis in cancer cells.
- Enzyme Inhibition : Fluorinated aromatic amines may act as inhibitors for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities Related to Fluorinated Anilines
Synthesis and Applications
The synthesis of this compound can be achieved through various chemical pathways involving palladium-catalyzed reactions or nucleophilic substitutions. Its applications range from being a building block in drug synthesis to being utilized in the development of functional materials.
Table 2: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Palladium-catalyzed fluoro-carbonylation | 73 | DMF at 70 °C |
| Nucleophilic substitution | Varies | Room temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
